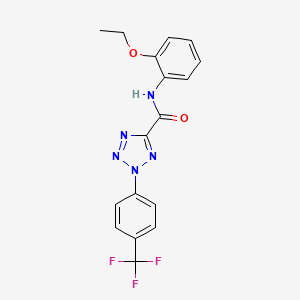

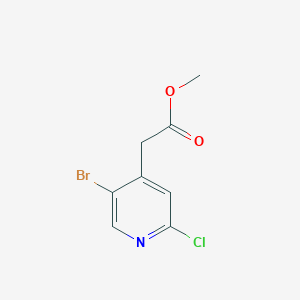

N-(2-ethoxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-ethoxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, also known as TET, is a novel tetrazole-based compound that has been extensively studied in recent years due to its potential as a therapeutic agent. TET has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects, making it a promising candidate for the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Electro-Optical Properties

- Synthesis and Characterization in Polymers : Research by Hsiao et al. (2015) focused on synthesizing new electroactive aromatic polyamides and polyimides derived from a specific monomer. These polymers exhibited high solubility, strong film-forming capabilities, and significant thermal stability. They also demonstrated reversible electrochemical oxidation and enhanced electrochromic performance, making them potentially useful in electro-optical applications.

Enzyme Inhibition for Immunosuppression

- Inhibition of Dihydroorotate Dehydrogenase : Knecht and Löffler (1998) studied compounds similar to N-(2-ethoxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide for their effects on dihydroorotate dehydrogenase, an enzyme critical in pyrimidine nucleotide synthesis. Their research, presented in Biochemical pharmacology, suggests potential applications in immunosuppression and cancer therapy.

Antimicrobial and Antioxidant Activities

- Synthesis for Molluscicidal Properties : El-Bayouki and Basyouni (1988) explored the synthesis of derivatives for activity against snails, the intermediate hosts of schistosomiasis. Their work, detailed in Bulletin of the Chemical Society of Japan, indicates potential applications in controlling parasitic diseases.

- Lignan Conjugates with Antimicrobial and Antioxidant Effects : Raghavendra et al. (2016) synthesized cyclopropane-based compounds and evaluated their antimicrobial and antioxidant activities. As reported in Bioorganic & medicinal chemistry letters, these compounds showed significant potential, indicating their use in developing new antimicrobial and antioxidant agents.

Anticancer Drug Synthesis

- Synthesis of Anticancer Agents : Chen et al. (2009) developed a method for synthesizing 2-aminothiazole-5-carboxylamide derivatives, as seen in Arkivoc. This method is applicable in the efficient synthesis of dasatinib, an anti-cancer drug, demonstrating the role of such compounds in cancer treatment.

Antidiabetic Activity

- In Vitro Antidiabetic Screening : Lalpara et al. (2021) conducted a study on novel dihydropyrimidine derivatives for antidiabetic activity, as detailed in Russian Journal of Organic Chemistry. These compounds were evaluated using an α-amylase inhibition assay, suggesting potential applications in diabetes management.

Eigenschaften

IUPAC Name |

N-(2-ethoxyphenyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N5O2/c1-2-27-14-6-4-3-5-13(14)21-16(26)15-22-24-25(23-15)12-9-7-11(8-10-12)17(18,19)20/h3-10H,2H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLKLUYWNQGRIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethoxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2617421.png)

![1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[4-(trifluoromethyl)phenyl]carbonyl}piperazine](/img/structure/B2617423.png)

![2-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzothiazole](/img/structure/B2617427.png)

![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2617429.png)

![Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2617431.png)

![[6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid](/img/structure/B2617439.png)